molecular formula C12H15BrO B8458718 4-(3-Methyl-butyryl)-benzyl bromide

4-(3-Methyl-butyryl)-benzyl bromide

Cat. No. B8458718
M. Wt: 255.15 g/mol
InChI Key: OBUDBLWNFAKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Heat a mixture of 3,4′-dimethylbutyrophenone (3 g, 17.02 mmol), NBS (3.787 g, 16.18 mmol), and AIBN (70 mg, 0.425 mmol) in carbon tetrachloride (80 mL) for 14 h at reflux. Cool to ambient temperature and filter the mixture. Concentrate the filtrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting sequentially with hexane and hexane/EtOAc (9:1) to provide the title compound as oil (2.802 g, 65%). GC-MS m/z: 255 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.787 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)=[O:5].C1C(=O)N([Br:21])C(=O)C1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[CH3:1][CH:2]([CH3:13])[CH2:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][Br:21])=[CH:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(CC(=O)C1=CC=C(C=C1)C)C
Name
Quantity
3.787 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
70 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting sequentially with hexane and hexane/EtOAc (9:1)

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)C1=CC=C(CBr)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.802 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.